molecular formula C16H17F2N3O4S B12194440 N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12194440
M. Wt: 385.4 g/mol
InChI Key: JFHQFVFUXCYOLT-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethoxy group, a morpholine ring, and a thiazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(difluoromethoxy)aniline: This intermediate is synthesized by reacting 4-nitroanisole with difluoromethyl ether in the presence of a catalyst.

    Formation of 2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazole: This intermediate is prepared by reacting morpholine with a thiazole precursor under specific conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxy group but lacks the thiazole and morpholine rings.

    N-[4-(morpholin-4-yl)phenyl]acetamide: Contains the morpholine ring but lacks the difluoromethoxy and thiazole groups.

    N-[4-(thiazol-5-yl)phenyl]acetamide: Contains the thiazole ring but lacks the difluoromethoxy and morpholine groups.

Uniqueness

N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and biological activities

Properties

Molecular Formula

C16H17F2N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C16H17F2N3O4S/c17-15(18)25-11-3-1-10(2-4-11)19-13(22)9-12-14(23)20-16(26-12)21-5-7-24-8-6-21/h1-4,12,15H,5-9H2,(H,19,22)

InChI Key

JFHQFVFUXCYOLT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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